REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[N:4]=[CH:3]1.[Li]CCCC.CN([CH:17]=[O:18])C>O1CCCC1>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[N:4]=[C:3]1[CH:17]=[O:18]
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at this temperature, to the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting yellow suspension was stirred at −70° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at 0° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried with Na2SO4 before evaporation
|
Type
|
CUSTOM
|
Details
|
to afford an oily residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica column (petroleum ether:ethyl acetate=3:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |